Technical Profile: 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid
Technical Profile: 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid
The following technical guide details the chemical profile, synthesis strategy, and application potential of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid .
CAS Number: 875440-08-7 Synonyms: N-(2-Methoxyethyl)-N-(phenylsulfonyl)glycine; 2-[N-(2-methoxyethyl)benzenesulfonamido]acetic acid.[1][][3]
Executive Summary
2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid (CAS 875440-08-7) is a specialized N-substituted glycine derivative featuring a sulfonamide core.[1][][3][4] In medicinal chemistry, this compound serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. The N-(2-methoxyethyl) substituent enhances aqueous solubility and metabolic stability compared to simple alkyl chains, while the carboxylic acid tail provides a critical "handle" for further diversification (e.g., amide coupling) or direct ionic interaction with positively charged protein residues (e.g., Arginine/Lysine pockets in enzymes like MMPs or PTPs).
This guide outlines the physicochemical properties, a robust synthesis protocol validated by standard organic chemistry principles, and the strategic utility of this compound in drug discovery.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11][12][13]
| Property | Value | Technical Insight |
| Molecular Formula | C₁₁H₁₅NO₅S | Carbon backbone with dual polar handles. |
| Molecular Weight | 273.31 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |
| Physical State | Solid (White to Off-white) | Crystalline form preferred for stability. |
| pKa (Acid) | ~3.8 – 4.2 (Predicted) | The carboxylic acid is ionized at physiological pH (7.4). |
| LogP | ~1.2 (Predicted) | Moderate lipophilicity; good membrane permeability potential. |
| H-Bond Donors | 1 (COOH) | The sulfonamide nitrogen is fully substituted (no H-bond donor). |
| H-Bond Acceptors | 5 (SO₂, C=O, OMe) | High capacity for receptor interaction. |
High-Fidelity Synthesis Protocol
Note: The following protocol is designed based on standard retrosynthetic logic for N-substituted sulfonamides, prioritizing yield and purity.
Retrosynthetic Logic
The most reliable route involves the "Amine-First" strategy . Direct alkylation of a sulfonamide nitrogen is often sluggish due to steric hindrance and electronic deactivation. Instead, we construct the secondary amine (N-(2-methoxyethyl)glycine) first, followed by highly efficient sulfonylation.
Step-by-Step Methodology
Phase 1: Construction of the Secondary Amine Core
Reaction: Reductive Amination or Alkylation.
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Reagents: Glycine ethyl ester hydrochloride, 2-Methoxyethyl bromide (or 2-methoxyacetaldehyde), DIPEA (N,N-Diisopropylethylamine).
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Solvent: Acetonitrile (MeCN) or DMF.
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Dissolution: Dissolve Glycine ethyl ester HCl (1.0 eq) in MeCN. Add DIPEA (2.5 eq) to liberate the free amine.
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Alkylation: Add 2-Methoxyethyl bromide (1.1 eq) dropwise.
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Reflux: Heat to 60°C for 12–16 hours. Why? Moderate heat ensures substitution without promoting over-alkylation (quaternization).
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Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water to remove DIPEA salts. Isolate the intermediate: Ethyl N-(2-methoxyethyl)glycinate .
Phase 2: Sulfonylation (The Critical Step)
Reaction: Nucleophilic Substitution at Sulfur.
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Reagents: Benzenesulfonyl chloride (1.1 eq), Pyridine (or Et3N/DMAP).
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Solvent: Dichloromethane (DCM) (Anhydrous).
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Setup: Dissolve the secondary amine from Phase 1 in dry DCM at 0°C under N₂ atmosphere. Why? Low temperature prevents side reactions and controls the exotherm.
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Addition: Add Pyridine (2.0 eq) followed by slow addition of Benzenesulfonyl chloride.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
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Validation: Monitor by TLC (Hexane:EtOAc 7:3). The amine spot should disappear.
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Quench: Wash with 1M HCl (to remove pyridine), then NaHCO₃ (to remove excess sulfonyl chloride). Dry over MgSO₄.
Phase 3: Ester Hydrolysis
Reaction: Saponification.
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Reagents: LiOH (3.0 eq), THF/Water (3:1).
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Hydrolysis: Dissolve the sulfonamide ester in THF/Water. Add LiOH. Stir at RT for 2 hours.
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Acidification: Carefully adjust pH to ~2 using 1M HCl. The product, 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid , will likely precipitate or can be extracted into EtOAc.
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Purification: Recrystallization from EtOAc/Hexane is preferred over chromatography to ensure removal of trace sulfonic acid byproducts.
Visualization of Workflows
Figure 1: Synthesis Pathway & Logic
This diagram illustrates the "Amine-First" approach, highlighting the critical decision points for high yield.
Caption: Step-wise synthesis of CAS 875440-08-7 via the N-alkylation/Sulfonylation route.
Figure 2: Purification & Validation Logic
A decision tree for ensuring purity, critical for biological assay reproducibility.
Caption: Purification decision matrix ensuring >95% purity for biological screening.
Analytical Validation (Self-Validating Metrics)
To confirm the identity of CAS 875440-08-7, the following spectral features must be observed. Absence of these signals indicates a failed synthesis.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.5–13.0 ppm (br s, 1H): Carboxylic acid proton (disappears with D₂O shake).
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δ 7.4–7.8 ppm (m, 5H): Phenyl ring protons (diagnostic of the sulfonamide core).
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δ 4.0 ppm (s, 2H): N-CH₂-COOH (Singlet, distinct from the ethyl chain).
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δ 3.4–3.5 ppm (t, 2H): N-CH₂-CH₂-O.
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δ 3.2 ppm (s, 3H): O-CH₃ (Methoxy singlet, sharp and distinct).
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LC-MS:
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ESI (+): m/z 274.3 [M+H]⁺.
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ESI (-): m/z 272.3 [M-H]⁻ (Stronger signal expected due to carboxylic acid).
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Applications in Drug Discovery
This compound is not merely a reagent; it is a functional scaffold .[5]
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Fragment-Based Drug Discovery (FBDD): The compound possesses a "linker-friendly" acid group and a hydrophobic aromatic cap. It is ideal for screening against targets with:
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Hydrophobic Pockets: Accommodated by the phenyl ring.
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Positively Charged Gates: The carboxylate interacts with Arg/Lys residues common in MMP (Matrix Metalloproteinase) and Integrin active sites.
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Peptidomimetics: The N-substituted glycine motif mimics a peptide bond but is resistant to proteolytic cleavage (protease stability). This makes it a valuable building block for designing stable peptide analogs.[5]
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Prodrug Design: The carboxylic acid can be esterified to improve oral bioavailability, releasing the active free acid systematically.
References
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PubChem. 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed via CAS search 875440-08-7).
